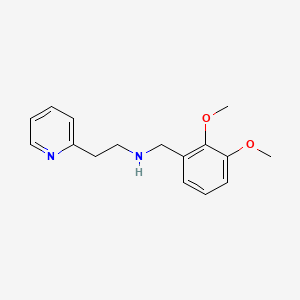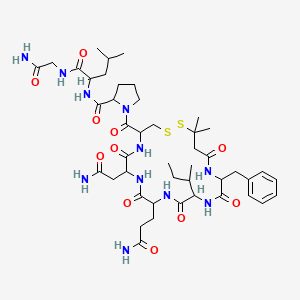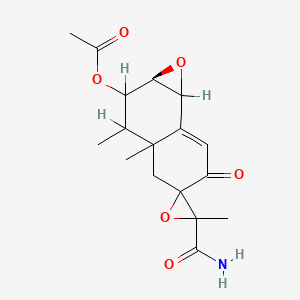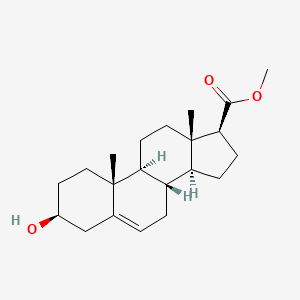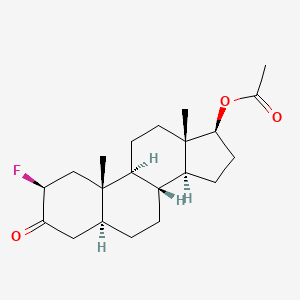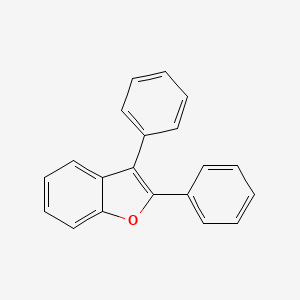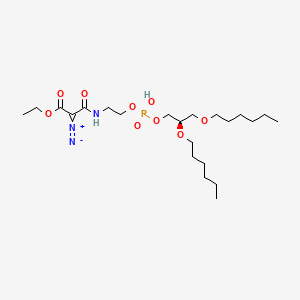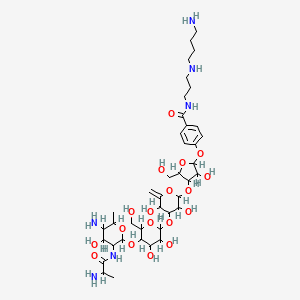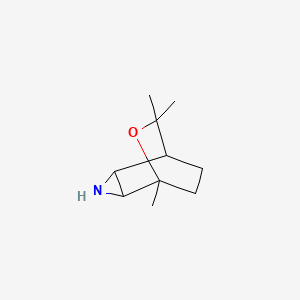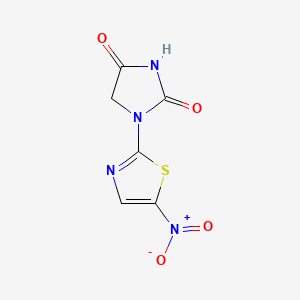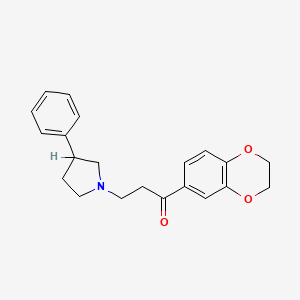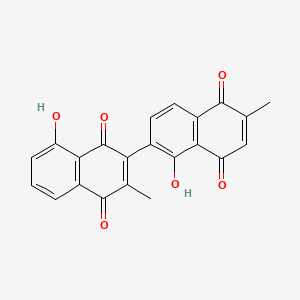
Chitranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chitranone is a natural product found in Plumbago auriculata, Diospyros kaki, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
Chitranone, along with other naphthoquinones like zeylanone and maritinone, has been identified in the phenolic fraction of the light petroleum extract of the roots of Plumbago zeylanica (Plumbaginaceae). The isolation of these compounds and the synthesis of their derivatives contribute to the understanding of their chemical structures and potential applications (Gunaherath, Gunatilaka, & Thomson, 1988).
Role in Experimental Research
The study of this compound may also intersect with broader experimental research methodologies. For example, controlled human infection (CHI) trials, which involve the experimental infection of volunteers, can accelerate drug and vaccine development for infectious diseases. Although not directly linked to this compound, such trials are essential for testing the efficacy of novel compounds, potentially including this compound derivatives (Roestenberg et al., 2018).
Biomedical Applications
Research on similar compounds, such as chitosan, highlights the potential biomedical applications of this compound. Chitosan, a biopolymer derived from chitin, has shown promise in wound dressing, drug delivery, and tissue engineering. This implies that structurally related compounds like this compound could have similar applications (Khor & Lim, 2003). Additionally, the versatility of chitosan in biomedical applications, such as in controlled drug release systems and regenerative medicine, suggests that this compound, with further research, may find similar applications (Dash, Chiellini, Ottenbrite, & Chiellini, 2011).
Implications in Plant Biology
The study of chalcone isomerase (CHI), an enzyme closely related to the topic of this compound, reveals its role in plant biology, particularly in flavonoid biosynthesis. This suggests that compounds like this compound could be significant in understanding plant biochemistry and genetics (van Tunen & Mol, 1987).
Eigenschaften
Molekularformel |
C22H14O6 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
5-hydroxy-3-(1-hydroxy-6-methyl-5,8-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O6/c1-9-8-15(24)18-13(19(9)25)7-6-12(21(18)27)16-10(2)20(26)11-4-3-5-14(23)17(11)22(16)28/h3-8,23,27H,1-2H3 |
InChI-Schlüssel |
ITGPISXKMZIRAV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC(=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C |
Kanonische SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC(=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C |
Synonyme |
chitranone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


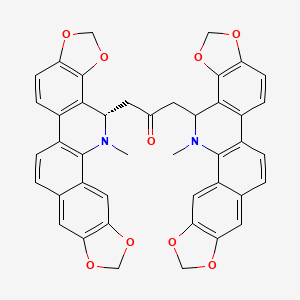
![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)
